molecular formula C9H8BrF3 B161587 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene CAS No. 1997-80-4

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

Cat. No.: B161587
CAS No.: 1997-80-4
M. Wt: 253.06 g/mol
InChI Key: AZLYAPKPZBXCGX-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromoethyl group and a trifluoromethyl group

Scientific Research Applications

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and polymers.

Safety and Hazards

“1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation often involves the formation of carbon-centered radical intermediates . The bromine atom in the compound could potentially act as a leaving group, facilitating the formation of these radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(2-ethyl)-3-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 1-(2-bromoethyl)-3-(trifluoromethyl)benzaldehyde or 1-(2-bromoethyl)-3-(trifluoromethyl)benzoic acid under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can yield 1-(2-ethyl)-3-(trifluoromethyl)benzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted benzene derivatives depending on the nucleophile used.
  • Benzaldehyde or benzoic acid derivatives from oxidation reactions.
  • Ethyl-substituted benzene from reduction reactions.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-3-(difluoromethyl)benzene

Comparison: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 3-position may result in different steric and electronic effects, affecting the compound’s overall properties and applications.

Properties

IUPAC Name

1-(2-bromoethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYAPKPZBXCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344113
Record name 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-80-4
Record name 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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